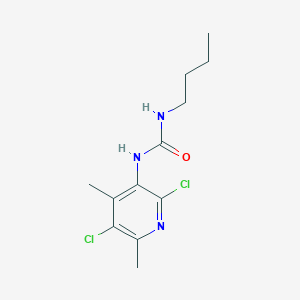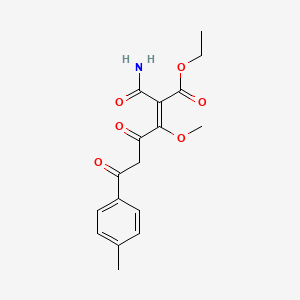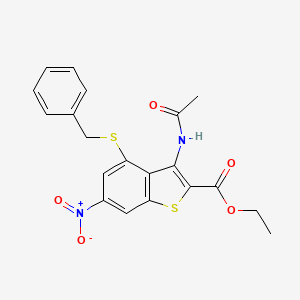![molecular formula C20H31N3O3S B4295502 N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B4295502.png)
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
Vue d'ensemble
Description
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group at the 8th position and a sulfonamide group at the 5th position The dibutylaminoethyl side chain is attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Attachment of the Dibutylaminoethyl Side Chain: The final step involves the reaction of the sulfonamide derivative with 2-(dibutylamino)ethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be incorporated into polymer matrices to enhance their properties, such as conductivity and thermal stability.
Biology and Medicine:
Antimicrobial Agents: Due to its quinoline core, the compound may exhibit antimicrobial properties, making it a potential candidate for drug development.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging due to its inherent fluorescence properties.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is primarily based on its ability to interact with biological targets through its quinoline core and sulfonamide group. The quinoline core can intercalate into DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The dibutylaminoethyl side chain enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
- N-[2-(dimethylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
- N-[2-(diethylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
- N-[2-(dipropylamino)ethyl]-8-methoxyquinoline-5-sulfonamide
Uniqueness: N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide is unique due to its specific dibutylaminoethyl side chain, which imparts distinct physicochemical properties such as increased lipophilicity and steric bulk. These properties can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-[2-(dibutylamino)ethyl]-8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-4-6-14-23(15-7-5-2)16-13-22-27(24,25)19-11-10-18(26-3)20-17(19)9-8-12-21-20/h8-12,22H,4-7,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGKLJHAUPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N1-DICYCLOHEXYL-N4-[2-(4-PHENYL-1,3-THIAZOL-2-YL)ETHYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B4295445.png)
![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)

![2-{4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4295507.png)

![1-[(2Z,3Z)-3-(3,3-DIMETHYL-2-OXOBUTYLIDENE)-7-NITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]-3,3-DIMETHYLBUTAN-2-ONE](/img/structure/B4295515.png)
![(5Z)-3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)
![5-chloro-2-(5-{[1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B4295524.png)
![1-[3,4,6-TRICHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AZEPANE](/img/structure/B4295526.png)

![METHYL 2-{[6-NITRO-3-(1,3-OXATHIOLAN-2-YL)-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B4295542.png)
